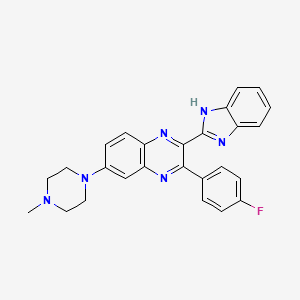
Antitumor agent-75
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-75 is a novel and potent antitumor compound that has shown significant cytotoxic effects on various cancer cell lines. It is particularly effective against human lung adenocarcinoma (cell line A549) when used in combination with other agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-75 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar antitumor agents often involve:
Condensation Reactions: Combining smaller molecules to form larger, more complex structures.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Substitution Reactions: Replacing one functional group with another to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch Processing: Producing the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: Continuously feeding reactants into a reactor and collecting the product, which can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-75 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s antitumor properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-75 has a wide range of scientific research applications, including:
Chemistry: Studying the compound’s chemical properties and reactions to develop new synthetic methods and derivatives.
Biology: Investigating its effects on various cell lines to understand its mechanism of action and potential therapeutic uses.
Medicine: Exploring its use as a chemotherapeutic agent for treating different types of cancer.
Industry: Developing formulations and delivery systems for clinical use.
Wirkmechanismus
The mechanism of action of Antitumor agent-75 involves several key processes:
DNA Binding: The compound binds to DNA, forming a complex that interferes with DNA replication and transcription.
Induction of Apoptosis: It induces programmed cell death by activating apoptotic pathways, including the mitochondrial pathway.
Inhibition of Cell Proliferation: The compound inhibits the proliferation of cancer cells by arresting the cell cycle in the S phase.
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-75 is unique compared to other similar compounds due to its high selectivity and potency against specific cancer cell lines. Similar compounds include:
Antitumor agent-74: Often used in combination with this compound for enhanced cytotoxic effects.
Doxorubicin: Another widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II.
This compound stands out due to its specific targeting of lung adenocarcinoma cells and its ability to induce mitochondrial apoptosis, making it a promising candidate for further research and development in cancer therapy.
Eigenschaften
Molekularformel |
C26H23FN6 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C26H23FN6/c1-32-12-14-33(15-13-32)19-10-11-22-23(16-19)29-24(17-6-8-18(27)9-7-17)25(28-22)26-30-20-4-2-3-5-21(20)31-26/h2-11,16H,12-15H2,1H3,(H,30,31) |
InChI-Schlüssel |
DKUKEOLKKOGYJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=NC6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
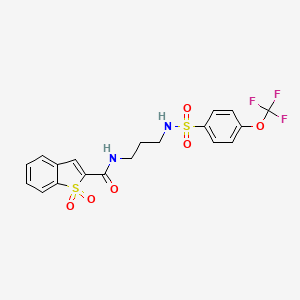
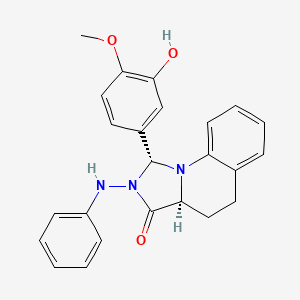
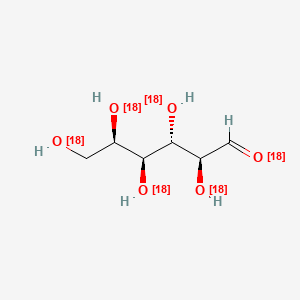
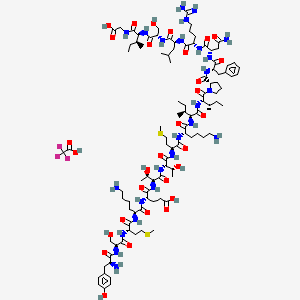

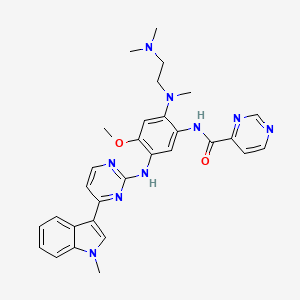

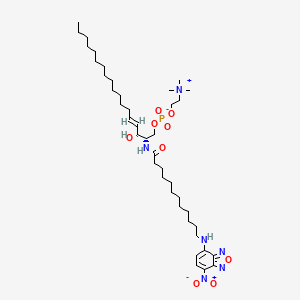



![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
